Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate

Description

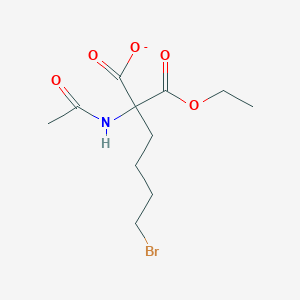

Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate is a synthetic brominated amino acid derivative with a complex structure featuring an ethyl ester, acetylated amine, and bromine substitution at the sixth carbon.

Properties

CAS No. |

757233-08-2 |

|---|---|

Molecular Formula |

C11H17BrNO5- |

Molecular Weight |

323.16 g/mol |

IUPAC Name |

2-acetamido-6-bromo-2-ethoxycarbonylhexanoate |

InChI |

InChI=1S/C11H18BrNO5/c1-3-18-10(17)11(9(15)16,13-8(2)14)6-4-5-7-12/h3-7H2,1-2H3,(H,13,14)(H,15,16)/p-1 |

InChI Key |

ZHKCVVYSGXNATH-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(CCCCBr)(C(=O)[O-])NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Acetylation: The acetyl group is introduced through an acetylation reaction, using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Esterification: The ethyl ester is formed through an esterification reaction, typically using ethanol and a strong acid catalyst like sulfuric acid.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

The following analysis focuses on brominated ethyl esters and related derivatives from the evidence, which share functional groups or substitution patterns with the target compound.

Structural and Functional Group Comparisons

Ethyl 2-bromo-6-chloronicotinate ()

- Molecular Formula: C₈H₇BrClNO₂

- Molar Mass : 264.5 g/mol

- Key Features : Bromine at position 2, chlorine at position 6 on a pyridine ring, and an ethyl ester.

- Contrast : Unlike the target compound, this derivative lacks an acetylated amine and carboxylate group but shares bromine substitution and ester functionality. The pyridine ring may enhance aromatic stability, whereas the target compound’s aliphatic backbone could increase conformational flexibility .

Ethyl 3-bromo-2-(bromomethyl)propionate ()

- Molecular Formula : C₆H₉Br₂O₂

- Key Features : Dual bromine substituents (at position 3 and methyl group), ethyl ester, and a propionate chain.

- Contrast : This compound’s di-brominated structure confers higher reactivity in alkylation or nucleophilic substitution reactions. The absence of an acetylated amine or carboxylate limits its utility in peptide-mimetic applications compared to the target compound .

Ethyl palmitate ()

- Structure : A fatty acid ester with a long-chain hydrocarbon.

- Contrast : While sharing the ethyl ester group, ethyl palmitate lacks halogenation or nitrogen-based functional groups, making it less reactive but more lipophilic than the brominated target compound .

Physicochemical and Reactivity Profiles

Table 1: Comparative Properties of Brominated Ethyl Esters

Key Observations:

- Bromine Substitution : Bromine in the target compound likely enhances electrophilicity at the 6th carbon, similar to its role in Ethyl 2-bromo-6-chloronicotinate .

- Ester Hydrolysis : The ethyl ester group in all compounds is susceptible to hydrolysis, but the presence of electron-withdrawing groups (e.g., acetyl, bromine) in the target compound may accelerate this process.

- Biological Activity : Ethyl palmitate’s role in insect olfactory responses () suggests that brominated esters like the target compound could interact with biological systems, though mechanistic pathways would differ due to structural complexity .

Biological Activity

Ethyl N-acetyl-6-bromo-2-carboxylatonorleucinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

- Molecular Formula : C12H14BrNO4

- Molecular Weight : 300.15 g/mol

The compound features a bromo substituent at the 6-position of the carbon chain, which plays a crucial role in its biological activity.

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Studies have demonstrated that compounds with similar structures can effectively bind to these proteins, leading to increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications at the 6-position of the compound can significantly influence its binding affinity and cytotoxicity. For instance, studies have shown that while the bromo group is not essential for bioactivity, it enhances binding interactions with target proteins. The following table summarizes findings from various studies regarding the SAR of related compounds:

| Compound | Binding Affinity (Kd) | Cytotoxicity (IC50) | Target Protein |

|---|---|---|---|

| Compound 1 | 50 nM | 1.2 µM | Bcl-2 |

| This compound | TBD | TBD | Bcl-XL |

| Compound 3g | 15 nM | 0.1 µM | Bcl-w |

Antitumor Activity

Several studies have evaluated the antitumor activity of this compound against various cancer cell lines. Notably, it has shown promising results against non-small-cell lung carcinoma (NCI-H460) and liver carcinoma (HEPG2). The compound's ability to sensitize resistant cancer cells to conventional therapies, such as cisplatin, has also been highlighted.

Case Studies

- Case Study on Jurkat Cells : In vitro experiments demonstrated that Jurkat cells overexpressing Bcl-2 proteins exhibited increased sensitivity to this compound compared to standard treatments. This suggests a potential application in overcoming resistance in certain leukemia cases.

- Liver Carcinoma Study : A recent study assessed a series of derivatives based on this compound for their antitumor properties against HEPG2 cells. The most active derivative exhibited an IC50 value of 4.5 µM, indicating moderate efficacy in this model.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.